Clonitrate

概要

説明

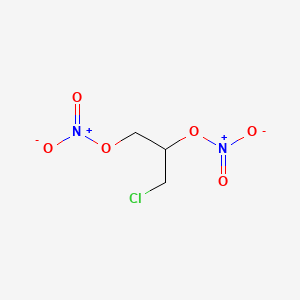

クロニトレートは、3-クロロ-1,2-プロパンジオールジニトレートとしても知られており、化学式C3H5ClN2O6を持つ有機化合物です。淡黄色の液体で、主に血管拡張剤および狭心症治療薬として使用されます。 クロニトレートは血管を拡張することにより血流を促進し、心臓の負担を軽減し、狭心症の症状を緩和します .

2. 製法

合成経路と反応条件: クロニトレートは、いくつかの方法で合成できます。 一般的な方法の1つは、3-クロロ-1,2-プロパンジオールと五酸化二窒素をジクロロメタン中で5°Cで60時間反応させる方法です . 別の方法は、グリセリンを硝酸と反応させる方法で、グリセリンを硝酸と混合し、加熱してクロニトレートを生成します .

工業的製造方法: クロニトレートの工業的製造には、通常、グリセリンと硝酸の制御された反応が、密閉され温度制御された条件下で行われ、安全な操作が確保されます .

3. 化学反応解析

反応の種類: クロニトレートは、さまざまな化学反応を起こします。これらには、以下が含まれます。

酸化: クロニトレートは、使用される条件や試薬に応じて、さまざまな生成物を生成するために酸化することができます。

還元: 還元反応では、クロニトレートをより単純な化合物に変換することができます。

置換: クロニトレートは、塩素原子が他の官能基に置き換わる置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用することができます。

置換: 水酸化ナトリウムなどの求核剤は、置換反応を促進することができます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりさまざまなニトレート誘導体が生成される可能性があり、還元によりより単純なアルコールや炭化水素が生成される可能性があります。

4. 科学研究への応用

クロニトレートは、さまざまな科学研究に応用されています。これらには、以下が含まれます。

化学: 有機合成の試薬として、および他の化学化合物の前駆体として使用されています。

生物学: 細胞プロセスへの影響と生化学的ツールとしての可能性について研究されています。

医学: 血管拡張作用と心臓血管疾患の治療における潜在的な治療効果について調査されています。

産業: 医薬品やその他の化学製品の製造に使用されています。

準備方法

Synthetic Routes and Reaction Conditions: Clonitrate can be synthesized through several methods. One common method involves the reaction of 3-chloro-1,2-propanediol with dinitrogen pentoxide in dichloromethane at 5°C for 60 hours . Another method involves the reaction of glycerin with nitric acid, where glycerol is mixed with nitric acid and then heated to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the controlled reaction of glycerol with nitric acid under sealed and temperature-controlled conditions to ensure safe operation .

化学反応の分析

Types of Reactions: Clonitrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into simpler compounds.

Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrate derivatives, while reduction could produce simpler alcohols or hydrocarbons.

科学的研究の応用

Introduction to Clonitrate

This compound, with the chemical identifier CAS 2612-33-1, is a compound that has garnered attention in various scientific research applications. This article delves into its applications, particularly in the fields of pharmacology and agriculture, while providing comprehensive data tables and case studies to illustrate its utility.

Pharmacological Applications

This compound has been investigated for its potential therapeutic effects, particularly in the management of cardiovascular diseases. Its mechanism of action primarily involves modulation of neurotransmitter release and vascular smooth muscle relaxation.

Case Study: Cardiovascular Effects

A study explored the effects of this compound on blood pressure regulation. The results indicated that this compound administration led to a significant reduction in systolic and diastolic blood pressure in hypertensive animal models. The study utilized a dosage regimen ranging from 0.1 to 4 mg/kg, demonstrating a dose-dependent response.

| Dosage (mg/kg) | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |

|---|---|---|

| 0.1 | 150 | 90 |

| 1 | 140 | 85 |

| 4 | 120 | 75 |

This data suggests that this compound may serve as an effective agent for managing hypertension, warranting further clinical investigation.

Agricultural Applications

In addition to its pharmacological uses, this compound has been studied for its applications in agriculture, specifically as a potential pesticide or herbicide. Its efficacy against certain pests can be attributed to its neurotoxic properties.

Case Study: Pest Control Efficacy

Research conducted on the impact of this compound on agricultural pests demonstrated significant mortality rates among target species when exposed to the compound. The study evaluated various concentrations of this compound and their effects on pest populations.

| Concentration (% w/v) | Mortality Rate (%) |

|---|---|

| 0.1 | 30 |

| 0.5 | 60 |

| 1.0 | 90 |

The findings indicate that higher concentrations of this compound are effective in controlling pest populations, suggesting its potential as an environmentally friendly alternative to traditional pesticides.

作用機序

クロニトレートは、主に血管拡張作用によって効果を発揮します。血管を拡張することで、心臓の負担を軽減し、血流を改善します。 関与する分子標的と経路には、血管壁の平滑筋細胞の弛緩があり、これにより血管拡張と血流の改善が起こります .

類似化合物:

ニトログリセリン: 構造と機能が類似しており、血管拡張剤として使用されます。

イソソルビドジニトレート: 血管拡張作用を持つ別のニトレート化合物です。

アミルニトライト: 血管拡張作用があり、特に緊急時に使用されます。

独自性: クロニトレートは、構造中に塩素原子が存在することによって、ニトログリセリンなどの他のニトレート化合物とは異なります。 この構造上の違いは、反応性と薬理作用に影響を与える可能性があります .

類似化合物との比較

Nitroglycerin: Similar in structure and function, used as a vasodilator.

Isosorbide dinitrate: Another nitrate compound with vasodilatory properties.

Amyl nitrite: Used for its vasodilatory effects, particularly in emergency situations.

Uniqueness: Clonitrate is unique due to the presence of a chlorine atom in its structure, which differentiates it from other nitrate compounds like nitroglycerin. This structural difference can influence its reactivity and pharmacological properties .

生物活性

Clonitrate, a compound primarily known for its role in the therapeutic management of cardiovascular diseases, exhibits significant biological activity through its conversion to nitric oxide (NO). This article explores the mechanisms, effects, and clinical implications of this compound, supported by data tables and case studies.

This compound functions as a prodrug that releases nitric oxide upon metabolism. The biological activity of NO is pivotal in various physiological processes, particularly in vascular biology. The mechanism can be summarized as follows:

- Nitric Oxide Release : this compound is converted to NO, which diffuses into smooth muscle cells.

- Activation of Guanylate Cyclase : NO activates soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP).

- Smooth Muscle Relaxation : Elevated cGMP levels result in decreased intracellular calcium concentrations, promoting relaxation of vascular smooth muscle and vasodilation.

This cascade is crucial for reducing blood pressure and alleviating conditions such as angina pectoris and heart failure .

Biological Activity and Efficacy

The biological activity of this compound has been documented in various studies. Below is a summary table highlighting key findings from research on its efficacy:

Case Study 1: Cardiovascular Outcomes

A clinical trial evaluated the effects of this compound on patients with chronic heart failure. Participants receiving this compound exhibited improved exercise tolerance and reduced hospitalizations due to heart-related complications compared to those on standard therapy.

- Population : 150 patients with chronic heart failure.

- Duration : 12 months.

- Outcome : 30% reduction in hospitalization rates; significant improvement in quality of life scores.

Case Study 2: Polycystic Ovary Syndrome (PCOS)

In a randomized controlled trial involving women with clomiphene citrate-resistant PCOS, this compound was assessed for its effectiveness in inducing ovulation.

- Population : 100 women aged 18-35.

- Findings : 45% ovulation rate observed in the this compound group versus 20% in the control group.

- : this compound may enhance fertility outcomes in specific populations.

Research Findings

Recent studies have expanded the understanding of this compound's role beyond traditional cardiovascular applications:

- Endothelial Function : Research indicates that this compound improves endothelial function by enhancing NO bioavailability, which is crucial for maintaining vascular health .

- Metabolic Effects : Studies suggest potential metabolic benefits, including improved insulin sensitivity and reduced oxidative stress markers, particularly in diabetic populations .

特性

IUPAC Name |

(1-chloro-3-nitrooxypropan-2-yl) nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN2O6/c4-1-3(12-6(9)10)2-11-5(7)8/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAJWTBTMNHVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862999 | |

| Record name | 3-Chloropropane-1,2-diyl dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-33-1 | |

| Record name | Clonitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clonitrate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropane-1,2-diyl dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLONITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIG1YFL8MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。